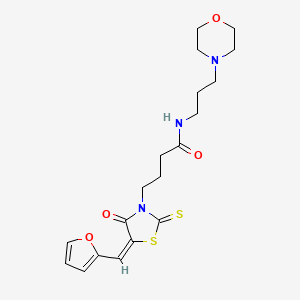

1,2-二甲基-1H-咪唑-5-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride is a chemical compound with the molecular weight of 147.61 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . The methodologies for the synthesis of imidazoles are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of 1,2-Dimethyl-1H-imidazol-5-amine hydrochloride is represented by the Inchi Code: 1S/C5H9N3.ClH/c1-4-7-3-5 (6)8 (4)2;/h3H,6H2,1-2H3;1H .Chemical Reactions Analysis

Imidazoles, including 1,2-Dimethyl-1H-imidazol-5-amine hydrochloride, are known to participate in a variety of chemical reactions. For instance, 1,2-Dimethylimidazole reacts with copper (II) tetraacetate to yield a copper (II) complex .Physical And Chemical Properties Analysis

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride is a compound with a molecular weight of 147.61 . It is an oil in its physical form .科学研究应用

有机合成应用

1,2-二甲基-1H-咪唑-5-胺盐酸盐是开发新合成方法的重要工具。例如,它已被用于连续双亲核加成至咪唑核,展示了其在合成具有潜在药物和农化应用的复杂咪唑衍生物中的效用 (Ohta 等,2000)。

材料科学和聚合物化学

该化合物在UV 固化环氧树脂的制备中发现了重要的应用。咪唑衍生物(包括 1,2-二甲基咪唑)的加入增强了环氧树脂的 UV/热转化、热性能和粘合强度。由于材料性能的提高,这一进展为光电应用带来了希望 (Chiang 和 Hsieh,2008)。

催化研究

在催化中,由咪唑衍生物衍生的咪唑酮负载的锆配合物已被合成,并已显示出作为伯胺和仲胺的分子内氢胺化的有效催化剂。该应用展示了咪唑基化合物在促进化学转化中的多功能性 (Hu 等,2010)。

分析化学

咪唑衍生物在分析化学中也至关重要。基于咪唑骨架的双敏探针被开发用于环境水中胺的测定,利用具有荧光检测的高效液相色谱法。这种新方法提高了环境监测的检测灵敏度和特异性 (You 等,2010)。

安全和危害

未来方向

Imidazoles have become an important synthon in the development of new drugs . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research may focus on the development of new synthesis methods and the exploration of new applications for imidazole derivatives.

属性

IUPAC Name |

2,3-dimethylimidazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-4-7-3-5(6)8(4)2;/h3H,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYUHHWIESFIBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2940345.png)

![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2940347.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2940354.png)

![(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide](/img/structure/B2940362.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2940367.png)